sodium;(9Z,11E)-octadeca-9,11-dienoate

Übersicht

Beschreibung

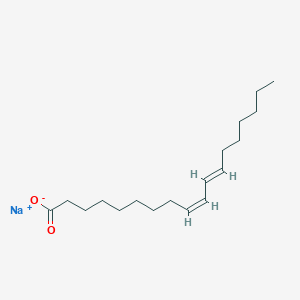

Sodium;(9Z,11E)-octadeca-9,11-dienoate is a chemical compound with the molecular formula C18H31NaO2. It is a sodium salt of (9Z,11E)-octadeca-9,11-dienoic acid, which is a type of fatty acid. This compound is known for its unique structure, featuring conjugated double bonds at the 9th and 11th positions of the octadeca chain. It is used in various scientific research applications due to its interesting chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(9Z,11E)-octadeca-9,11-dienoate typically involves the reaction of (9Z,11E)-octadeca-9,11-dienoic acid with a sodium base. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The sodium base, often sodium hydroxide or sodium methoxide, deprotonates the carboxylic acid group, forming the sodium salt.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the saponification of triglycerides containing (9Z,11E)-octadeca-9,11-dienoic acid. This process involves heating the triglycerides with a sodium hydroxide solution, resulting in the formation of glycerol and the sodium salt of the fatty acid.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium;(9Z,11E)-octadeca-9,11-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxo derivatives.

Reduction: Reduction reactions can convert the double bonds to single bonds.

Substitution: The sodium ion can be replaced by other cations in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reactions with other metal salts can lead to the formation of different metal carboxylates.

Major Products Formed

Oxidation: Oxidized products such as (9Z,11E)-13-oxooctadeca-9,11-dienoic acid.

Reduction: Saturated fatty acids.

Substitution: Metal carboxylates with different cations.

Wissenschaftliche Forschungsanwendungen

Biomedical Research Applications

1.1 Antioxidant Properties

Sodium linoleate exhibits significant antioxidant properties, making it a valuable compound in the development of functional foods and dietary supplements. Research indicates that its antioxidant capacity can help mitigate oxidative stress in biological systems. A study highlighted its role in enhancing the oxidative stability of biodiesel when combined with pyrogallol derivatives, demonstrating improved solubility and acid value stability in palm oil biodiesel compared to traditional antioxidants .

1.2 Anti-inflammatory Effects

Sodium linoleate has been studied for its anti-inflammatory properties. It is involved in the modulation of inflammatory pathways and has shown potential in reducing inflammation-related markers in various cell types. For instance, it has been noted to influence the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

1.3 Antimicrobial Activity

Sodium linoleate displays antimicrobial activity against a range of pathogens. Its efficacy has been evaluated against bacteria and fungi, showing promise as a natural preservative in food products. Studies have indicated that sodium linoleate can inhibit the growth of specific bacterial strains when incorporated into food matrices .

Food Science Applications

2.1 Emulsifying Agent

In food technology, sodium linoleate is used as an emulsifier due to its surfactant properties. It helps stabilize oil-in-water emulsions, which are critical in products like mayonnaise and salad dressings. Its ability to improve texture and mouthfeel makes it a preferred choice among food scientists .

2.2 Nutritional Benefits

As an essential fatty acid, sodium linoleate plays a crucial role in human nutrition. It is involved in various metabolic processes and is necessary for maintaining skin health and cellular integrity. Its incorporation into dietary supplements aims to enhance heart health by improving lipid profiles .

Industrial Applications

3.1 Biodiesel Production

Sodium linoleate's role in biodiesel production has been extensively researched due to its potential to enhance fuel properties. It improves oxidation stability and reduces viscosity when blended with biodiesel fuels. The Rancimat test results indicate that biodiesel containing sodium linoleate exhibits longer induction periods before oxidation occurs, making it a viable additive for improving fuel quality .

3.2 Cosmetic Formulations

The cosmetic industry utilizes sodium linoleate for its moisturizing and skin-conditioning properties. It is often included in formulations aimed at improving skin hydration and barrier function, contributing to the overall efficacy of skincare products .

Case Studies

Wirkmechanismus

The biological effects of sodium;(9Z,11E)-octadeca-9,11-dienoate are primarily due to its ability to interact with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes involved in inflammation and oxidative stress, such as cyclooxygenases and lipoxygenases. It also affects the fluidity and permeability of cell membranes, influencing various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(9Z,11E)-octadeca-9,11-dienoic acid: The parent acid form of the compound.

(9Z,11E,13E)-octadeca-9,11,13-trienoic acid: A related compound with an additional double bond.

(9Z,11E)-13-oxooctadeca-9,11-dienoic acid: An oxidized derivative.

Uniqueness

Sodium;(9Z,11E)-octadeca-9,11-dienoate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its parent acid. The presence of conjugated double bonds also imparts distinct chemical reactivity and biological activity.

Biologische Aktivität

Sodium (9Z,11E)-octadeca-9,11-dienoate, commonly known as conjugated linoleic acid (CLA), is a fatty acid with significant biological activity. This compound has garnered attention due to its potential health benefits, including anti-cancer properties, effects on lipid metabolism, and influence on immune function. Below is a detailed examination of its biological activities, supported by research findings and case studies.

- Molecular Formula : C18H31O2

- Molecular Weight : 279.438 g/mol

- CAS Number : 872-23-1

- LogP : 4.54980

-

Anti-Cancer Properties :

- CLA has been shown to inhibit the growth of various cancer cells. Research indicates that it can induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow .

- A study highlighted the inhibitory effects of CLA on chemically induced skin tumors in mice, establishing a foundation for its potential use in cancer prevention .

-

Lipid Metabolism :

- CLA influences lipid metabolism by altering the composition of fatty acids in tissues and reducing body fat mass. It has been observed to increase the ratio of saturated fatty acids while decreasing unsaturated fatty acids in various animal models .

- Dietary supplementation with CLA has been linked to improved fat oxidation and reduced fat accumulation in adipose tissues .

- Immune Function :

Study 1: Effects on Body Composition

A clinical trial involving overweight individuals supplemented with CLA showed a significant reduction in body fat percentage compared to a placebo group. The study concluded that CLA supplementation could be beneficial for weight management and body composition improvement.

Study 2: Cancer Prevention

In a controlled laboratory setting, mice fed a diet enriched with CLA exhibited a marked decrease in tumor incidence compared to those on a standard diet. This suggests that dietary CLA could serve as a preventive agent against certain types of cancer.

Research Findings

Recent studies have utilized advanced lipidomics techniques to analyze the biological activity of various lipid compounds, including sodium (9Z,11E)-octadeca-9,11-dienoate. The findings indicate:

- Therapeutic Potential Against Viral Infections : Certain lipid compounds derived from sugarcane, including those related to CLA, demonstrated strong binding interactions with viral proteins associated with SARS-CoV-2, suggesting potential therapeutic applications against COVID-19 .

- Metabolic Pathways : Research has mapped out the metabolic pathways involving CLA and its derivatives, highlighting key enzymes and genes that are differentially expressed during lipid metabolism .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

sodium;(9Z,11E)-octadeca-9,11-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h7-10H,2-6,11-17H2,1H3,(H,19,20);/q;+1/p-1/b8-7+,10-9-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGUYUKYUXMSJU-QSZGMOAKSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=C\CCCCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.